2-amino-4aH-pteridin-4-one
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Overview
Description
2-Amino-4aH-pteridin-4-one is a heterocyclic compound composed of a pteridine ring system, with a keto group (a lactam) and an amino group on positions 4 and 2 respectively . It is structurally related to the parent bicyclic heterocycle called pteridine . This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4aH-pteridin-4-one can be achieved through various methods. One efficient method involves the use of catalytic recyclable PEG-400 and glycerol at 100°C . This method is characterized by operational simplicity, high yields, and an easy work-up process, making it environmentally friendly and avoiding the use of complex catalysts and toxic solvents .
Industrial Production Methods: Industrial production of this compound typically involves the use of glyoxal and 2,5,6-triaminopyrimidin-4-ol sulfate as raw materials . The compound is dissolved in hot 1% aqueous ammonia, filtered, and an equal volume of hot 1M aqueous formic acid is added. The solution is allowed to cool at 0-2°C overnight, and the solid is collected and washed with distilled water several times by centrifugation and dried in vacuo over P2O5 overnight .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4aH-pteridin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as iodine in acidic or alkaline conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ring carbons, often using organometallic reagents.
Major Products: The major products formed from these reactions include various pteridine derivatives, such as 2,3-disubstituted pteridin-4(3H)-one derivatives .
Scientific Research Applications
2-Amino-4aH-pteridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Medicine: The compound and its derivatives have been studied for their potential anticancer activity and as inhibitors of enzymes like pteridine reductase 1, which is a drug target for diseases such as leishmaniasis
Industry: It is used in the production of pigments and dyes due to its coloration properties.
Mechanism of Action
The mechanism of action of 2-amino-4aH-pteridin-4-one involves its interaction with various molecular targets and pathways. For instance, pteridine reductase 1 (PTR1) is a folate and pterin pathway enzyme that is targeted by this compound . The enzyme’s flexible regions around the active site and conserved structural waters play a crucial role in its binding and activity .
Comparison with Similar Compounds
Xanthopterin: This compound is also a pteridine derivative and is known for its role in biological pigmentation.
Uniqueness: this compound is unique due to its specific functional groups and the wide range of reactions it can undergo. Its ability to act as a building block for various derivatives and its applications in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C6H5N5O |
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Molecular Weight |
163.14 g/mol |
IUPAC Name |
2-amino-4aH-pteridin-4-one |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-3H,(H2,7,11,12) |
InChI Key |
HDIVPAYTMJODGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC(=NC2=O)N)N=C1 |
Origin of Product |
United States |
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